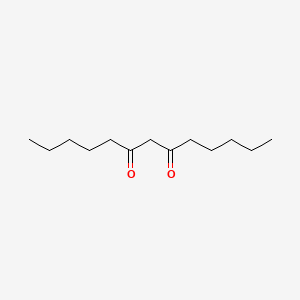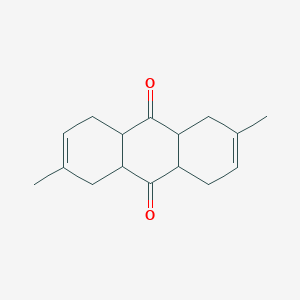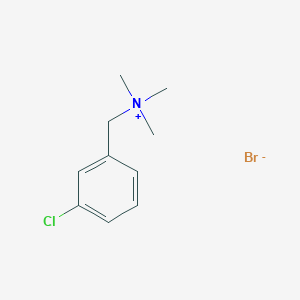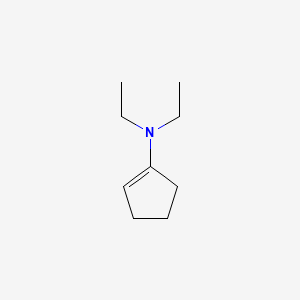
N,N-Diethylcyclopent-1-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylcyclopent-1-en-1-amine is an organic compound with the molecular formula C9H17N. It is characterized by a cyclopentene ring substituted with a diethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylcyclopent-1-en-1-amine typically involves the reaction of cyclopentanone with diethylamine. The process can be summarized as follows:
- The reaction is carried out under reflux conditions to ensure complete conversion.
- The product is then purified using standard techniques such as distillation or recrystallization .
Cyclopentanone: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethylcyclopent-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethylcyclopent-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-Diethylcyclopent-1-en-1-amine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
- N,N-Dimethylcyclopent-1-en-1-amine
- N,N-Diethylcyclohex-1-en-1-amine
- N,N-Diethylcyclopentane-1-amine
Comparison: N,N-Diethylcyclopent-1-en-1-amine is unique due to its specific ring structure and the presence of the diethylamino group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
34969-48-7 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N,N-diethylcyclopenten-1-amine |
InChI |
InChI=1S/C9H17N/c1-3-10(4-2)9-7-5-6-8-9/h7H,3-6,8H2,1-2H3 |
Clave InChI |
NOQSJCRGHHHDMD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


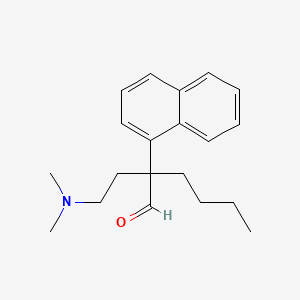
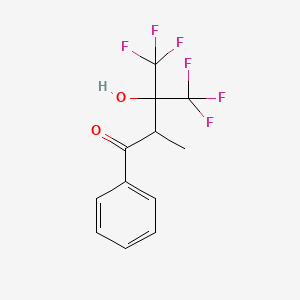
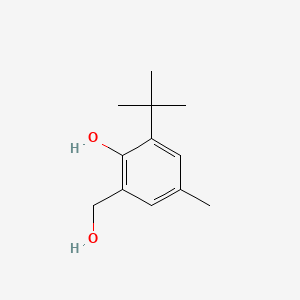
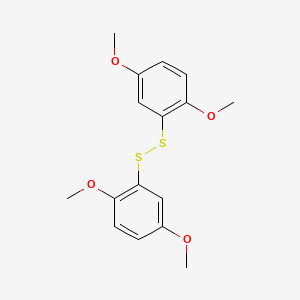
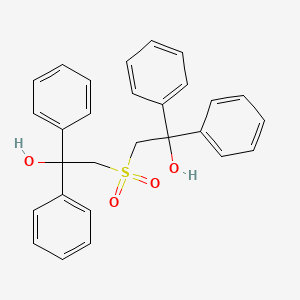
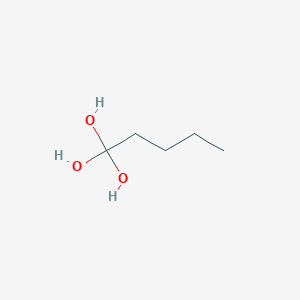
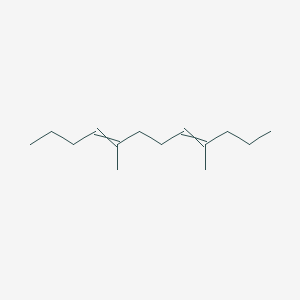
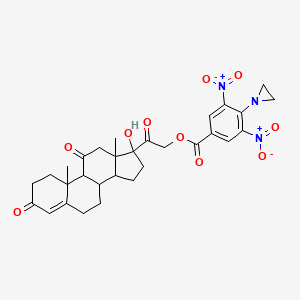
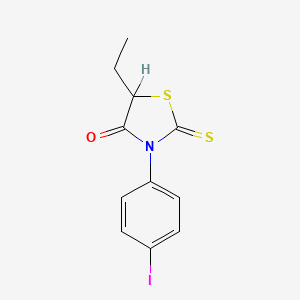
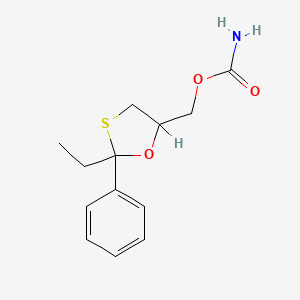
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
